![molecular formula C20H15N3O3S2 B2465579 Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate CAS No. 941947-98-4](/img/structure/B2465579.png)
Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Photophysical Properties and Singlet Oxygen Activation
The photochemical reactions of related thiazole compounds have been studied for their photophysical properties and singlet oxygen activation capabilities. For example, compounds obtained from photochemical reactions involving ethyl 2-iodothiazole-5-carboxylate have shown notable fluorescence and the ability to act as singlet-oxygen sensitizers. These properties suggest potential applications in areas such as photodynamic therapy, where singlet oxygen generation is crucial for the therapeutic effect (Amati et al., 2010).
Inhibitory Activity Towards Human Leukocyte Elastase
Derivatives of thiophene, similar to the ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate structure, have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE). These compounds have shown significant potential as stable inhibitors, which could be leveraged in developing treatments for conditions involving elastase-related tissue degradation, such as emphysema or chronic obstructive pulmonary disease (Gütschow et al., 1999).
Antimicrobial and Enzyme Inhibition Properties
Some compounds related to this compound have been investigated for their antimicrobial properties and enzyme inhibition capabilities. For instance, derivatives containing penicillanic acid or cephalosporanic acid moieties have shown good to moderate antimicrobial activity against various microorganisms and exhibited antiurease and antilipase activities. Such findings indicate potential applications in developing new antimicrobial agents or enzyme inhibitors (Başoğlu et al., 2013).
Photovoltaic and Electronic Applications
Thiadiazole derivatives, similar to the this compound structure, have been explored for their potential in photovoltaic applications. Modifications to the thiadiazole core have been shown to fine-tune the frontier energy levels and intermolecular interactions in organic conjugated materials, which is crucial for optimizing the performance of polymer solar cells. Such studies underscore the relevance of thiadiazole derivatives in organic electronics, where they can be used to modulate optoelectronic properties and control aggregation in conjugated polymers (Kini et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,2,3]thiadiazole derivatives, have been used in the synthesis of organic light-emitting diodes (oleds) and organic solar cells components .
Mode of Action
It is known that benzo[d][1,2,3]thiadiazole (isobtd), a similar compound, has high electron conductivity due to the high stability of the molecule in the excited state . This suggests that Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate might interact with its targets by transferring electrons.
Result of Action
The high electron conductivity of similar compounds suggests that it could influence electron transport and energy production at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of the molecule in the excited state, which contributes to its high electron conductivity, could be influenced by factors such as temperature, pH, and the presence of other molecules . .
properties
IUPAC Name |
ethyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-2-26-20(25)17-14(12-6-4-3-5-7-12)11-27-19(17)21-18(24)13-8-9-16-15(10-13)22-23-28-16/h3-11H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVKIJKXGNVELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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